molecular formula C8H8Cl2FNO2S B8549555 2-[(3,4-dichlorophenyl)amino]ethanesulfonyl Fluoride

2-[(3,4-dichlorophenyl)amino]ethanesulfonyl Fluoride

Cat. No.: B8549555
M. Wt: 272.12 g/mol
InChI Key: IRTCDLRYRPILHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3,4-dichlorophenyl)amino]ethanesulfonyl Fluoride is a useful research compound. Its molecular formula is C8H8Cl2FNO2S and its molecular weight is 272.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H8Cl2FNO2S

Molecular Weight

272.12 g/mol

IUPAC Name

2-(3,4-dichloroanilino)ethanesulfonyl fluoride

InChI

InChI=1S/C8H8Cl2FNO2S/c9-7-2-1-6(5-8(7)10)12-3-4-15(11,13)14/h1-2,5,12H,3-4H2

InChI Key

IRTCDLRYRPILHJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NCCS(=O)(=O)F)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A N,N-dimethylformamide solution (DMF, 100 ml) of 3,4-dichloroaniline (6.48 g, 40 mmol) and ethenesulfonyl fluoride (6.7 g, 57.9 mmol) was warmed to 110° C. for three hours. The cooled dark solution was diluted to 400 ml with water and the resulting dark oily precipate was decanted from the supernatant layer. This layer was extracted with ether (4×50 ml). The combined ether extracts were added to the oily precipitate and this dark solution was washed with brine and dried over MgSO4. The organic solution was evaporated to give the crude 2-[(3,4-dichlorophenyl)amino]ethanesulfonyl fluoride as a dark liquid in quantitative yield.
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
6.48 g
Type
reactant
Reaction Step One
Quantity
6.7 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
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solvent
Reaction Step Two

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